4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 1-isobutyl-1H-pyrazole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrimidine and pyrazole rings makes it a versatile scaffold for various applications .
Properties
Molecular Formula |
C11H13ClN4 |
---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
4-chloro-2-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidine |
InChI |
InChI=1S/C11H13ClN4/c1-8(2)6-16-7-9(5-14-16)11-13-4-3-10(12)15-11/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
BXXANZDTWJHNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
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